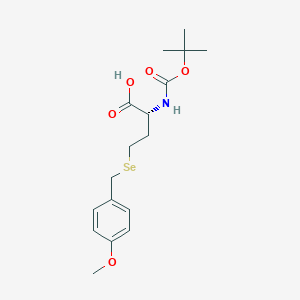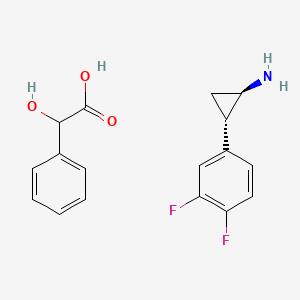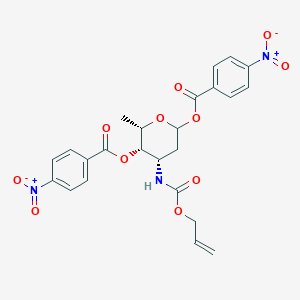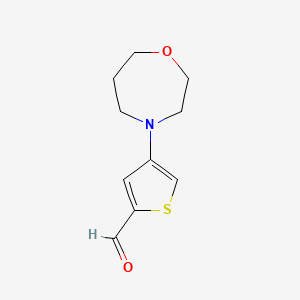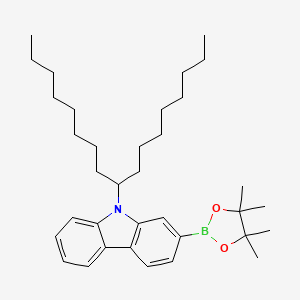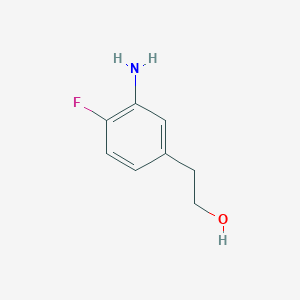![molecular formula C21H18BrNO4 B13150282 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 6341-17-9](/img/structure/B13150282.png)
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenone derivative with a cyclohexane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the bromination of fluorenone to introduce the bromo group. This is followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The final step involves the coupling of the fluorenone derivative with cyclohexane-1-carboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like methoxy or amino groups.
Aplicaciones Científicas De Investigación
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and carbamoyl groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone derivatives: Compounds like 9-fluorenone share a similar core structure but lack the bromo and carbamoyl groups.
Cyclohexane carboxylic acids: Compounds such as cyclohexane-1-carboxylic acid have a similar carboxylic acid moiety but lack the fluorenone derivative.
Uniqueness
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the combination of the fluorenone and cyclohexane carboxylic acid moieties, along with the presence of the bromo and carbamoyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Número CAS |
6341-17-9 |
|---|---|
Fórmula molecular |
C21H18BrNO4 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
2-[(3-bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27) |
Clave InChI |
QMRZYBNXILSULB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)


